2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester
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Overview
Description
2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester is an organic compound with the molecular formula C6H8BrClO3 It is a derivative of butanoic acid and is characterized by the presence of both bromine and chlorine atoms, as well as an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester typically involves the reaction of 4-chloro-4-oxo-butanoic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The esterification process involves the reaction of the resulting brominated acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-bromo-4-chloro-4-hydroxybutanoic acid ethyl ester.
Hydrolysis: Formation of 2-bromo-4-chloro-4-oxo-butanoic acid and ethanol.
Scientific Research Applications
2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The ester group can undergo hydrolysis, and the carbonyl group can participate in nucleophilic addition reactions. These properties make it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Butanoic Acid, 4-chloro-4-oxo-, Ethyl Ester: Similar structure but lacks the bromine atom.
Butanoic Acid, 2-bromo-, Ethyl Ester: Similar structure but the bromine atom is positioned differently.
Butanoic Acid, 4-chloro-, Ethyl Ester: Similar structure but lacks the oxo group.
Uniqueness
2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. This dual halogenation allows for selective chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-bromo-4-chloro-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClO3/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGORMEWDTGIGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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